Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 119584-98-4
VCID: VC20297734
InChI: InChI=1S/C23H25Cl4NO2.ClH/c24-17-5-7-19(21(26)13-17)16(9-12-28-10-3-1-2-4-11-28)15-30-23(29)20-8-6-18(25)14-22(20)27;/h5-8,13-14,16H,1-4,9-12,15H2;1H
SMILES:
Molecular Formula: C23H26Cl5NO2
Molecular Weight: 525.7 g/mol

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride

CAS No.: 119584-98-4

Cat. No.: VC20297734

Molecular Formula: C23H26Cl5NO2

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride - 119584-98-4

Specification

CAS No. 119584-98-4
Molecular Formula C23H26Cl5NO2
Molecular Weight 525.7 g/mol
IUPAC Name [4-(azepan-1-yl)-2-(2,4-dichlorophenyl)butyl] 2,4-dichlorobenzoate;hydrochloride
Standard InChI InChI=1S/C23H25Cl4NO2.ClH/c24-17-5-7-19(21(26)13-17)16(9-12-28-10-3-1-2-4-11-28)15-30-23(29)20-8-6-18(25)14-22(20)27;/h5-8,13-14,16H,1-4,9-12,15H2;1H
Standard InChI Key OGPXHINOGMFDLA-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl

Introduction

Chemical Identification and Basic Properties

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-azepan-1-yl-2-(2,4-dichlorophenyl)butyl 4-chlorobenzoate hydrochloride . Alternative nomenclature includes benzoic acid, 4-chloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride, reflecting its esterified benzoic acid core and azepine-containing side chain.

Molecular and Structural Data

The compound’s molecular formula, C23H26Cl4NO2HCl\text{C}_{23}\text{H}_{26}\text{Cl}_4\text{N}\text{O}_2 \cdot \text{HCl}, underscores its high chlorine content, which significantly influences its polarity and reactivity. Key structural features include:

  • A 2,4-dichlorobenzoate ester group contributing to lipophilicity and metabolic stability.

  • A 2-(2,4-dichlorophenyl)butyl chain providing steric bulk and potential π-π stacking interactions.

  • A hexahydro-1H-azepin-1-yl group introducing basicity and conformational flexibility.

PropertyValueSource
CAS Registry Number119584-99-5
Molecular FormulaC23H26Cl4NO2HCl\text{C}_{23}\text{H}_{26}\text{Cl}_4\text{N}\text{O}_2 \cdot \text{HCl}
Molecular Weight491.278 g/mol
Synonyms4-Chloro-benzoic acid 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester hydrochloride

Structural and Spectroscopic Analysis

Functional Group Interactions

The 2,4-dichlorobenzoate moiety is a critical pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing effects, which enhance oxidative stability . The hexahydroazepine ring, a seven-membered saturated heterocycle, introduces nitrogen-based basicity, enabling salt formation (e.g., hydrochloride) for improved solubility.

Comparative Analysis with Related Compounds

Chlorinated benzoic acid derivatives exhibit diverse applications, as illustrated below:

CompoundStructureApplications
2,4-Dichlorobenzoic AcidC7H4Cl2O2\text{C}_7\text{H}_4\text{Cl}_2\text{O}_2Herbicide precursor
ChloramphenicolC11H12Cl2N2O5\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_5Broad-spectrum antibiotic
Target CompoundC23H26Cl4NO2HCl\text{C}_{23}\text{H}_{26}\text{Cl}_4\text{N}\text{O}_2 \cdot \text{HCl}Investigational applications

The target compound’s structural complexity suggests potential advantages in targeted drug delivery or selective enzyme inhibition, though empirical data remain scarce.

Synthesis and Characterization

Analytical Characterization

  • Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 491.278 .

  • NMR Spectroscopy: 1H^1\text{H}-NMR would reveal signals for the azepine protons (δ 1.5–2.5 ppm) and aromatic chlorinated regions (δ 7.0–8.0 ppm).

  • X-ray Crystallography: Could elucidate the stereochemistry of the butyl chain and salt formation.

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